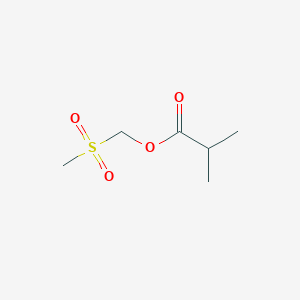
Methanesulfonylmethyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonylmethyl 2-methylpropanoate is an organic compound with the molecular formula C6H12O4S It is a member of the ester family, characterized by the presence of a methanesulfonyl group attached to a methyl 2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonylmethyl 2-methylpropanoate can be synthesized through the esterification of methanesulfonyl chloride with 2-methylpropanoic acid in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonylmethyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid.
Reduction: 2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methanesulfonylmethyl 2-methylpropanoate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methanesulfonylmethyl 2-methylpropanoate involves the interaction of its methanesulfonyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes or other proteins. The ester group can also undergo hydrolysis, releasing the active methanesulfonyl moiety.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonylmethyl acetate
- Methanesulfonylmethyl butanoate
- Methanesulfonylmethyl hexanoate
Uniqueness
Methanesulfonylmethyl 2-methylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other methanesulfonyl esters. Its branched alkyl chain provides steric hindrance, influencing its interaction with nucleophiles and other reagents.
Properties
Molecular Formula |
C6H12O4S |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
methylsulfonylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C6H12O4S/c1-5(2)6(7)10-4-11(3,8)9/h5H,4H2,1-3H3 |
InChI Key |
GJQWTFSRWKQFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
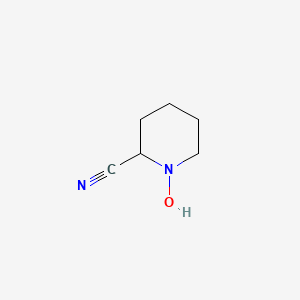
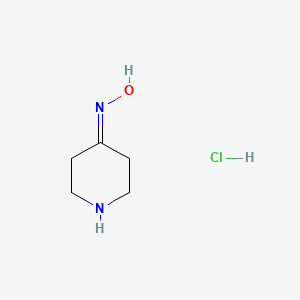
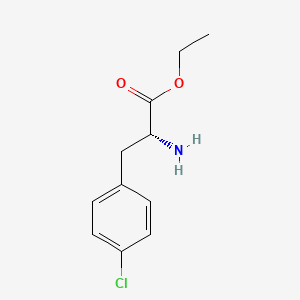
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
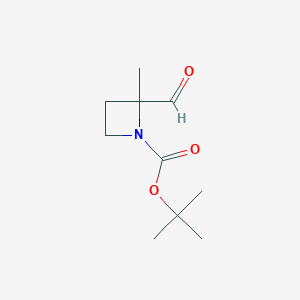
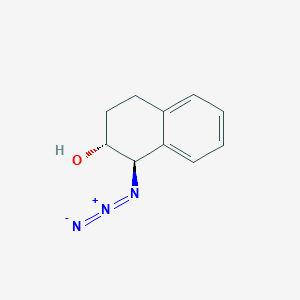
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
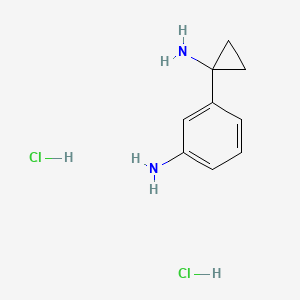
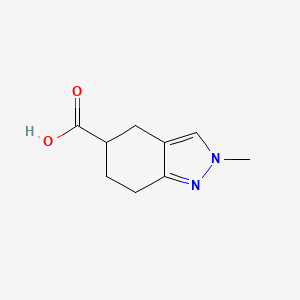
![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)

